molecular formula C16H14N2OS B1622354 5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole CAS No. 671754-10-2

5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole

Cat. No.: B1622354
CAS No.: 671754-10-2
M. Wt: 282.4 g/mol
InChI Key: WHPKLODXZPEAJU-UHFFFAOYSA-N
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Description

5-(Methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a methylthio (-SMe) group at the 5-position and a 4-phenoxyphenyl substituent at the 3-position of the pyrazole core. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antiparasitic, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3-methylsulfanyl-5-(4-phenoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-20-16-11-15(17-18-16)12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPKLODXZPEAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384483
Record name 5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671754-10-2
Record name 5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenoxyphenyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenoxyphenyl derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that 5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole exhibits several biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Antioxidant Properties

Antioxidant assays have revealed that this pyrazole derivative possesses significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects, potentially inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation through modulation of inflammatory mediators .

Case Studies and Research Findings

A variety of studies have documented the applications of this compound:

StudyFocusFindings
Azim et al. (2022)Synthesis and Biological EvaluationDemonstrated antimicrobial and antioxidant activities; compounds exhibited moderate antibacterial effects .
Singh et al. (2020)Anticancer ActivityReported potential anticancer activity with specific derivatives showing significant inhibition of cancer cell lines .
Nadeem et al. (2021)Anti-inflammatory ActivityEvaluated anti-inflammatory effects; showed promising results in reducing inflammation in vitro .

Mechanism of Action

The mechanism of action of 5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and phenoxyphenyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

Anti-Parasitic Potential: The phenoxyphenyl-pyrazole scaffold (e.g., ) demonstrates stage-specific action against T. b. rhodesiense, suggesting that this compound could be optimized for similar applications. Cytotoxicity Concerns: Derivatives like 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine exhibit moderate cytotoxicity (IC₅₀ = 61.6 µM), indicating a need for structural refinement .

Antimicrobial and Antioxidant Activity :

  • Pyrazole-triazole hybrids (e.g., ) show promise against bacterial strains, with substituents like carbaldehyde enhancing activity.

Synthetic Challenges :

  • Introduction of the methylthio group requires careful optimization to avoid side reactions, as seen in thiolation protocols .

Biological Activity

5-(Methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors such as phenylhydrazine and methylthio-containing compounds. The structural features of this compound contribute significantly to its biological activity, particularly due to the presence of the methylthio and phenoxy groups, which enhance its interaction with biological targets.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory Activity : Many pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
  • Anticancer Effects : Some studies have reported that pyrazole derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to reduce cell viability in cancer cell lines .

Case Studies

  • Anti-inflammatory Evaluation : A study synthesized a series of pyrazole derivatives, including this compound, and tested their anti-inflammatory activity in vitro. Results indicated that these compounds could inhibit TNF-α and IL-6 production significantly compared to standard drugs like dexamethasone .
  • Antimicrobial Testing : In another investigation, a related pyrazole derivative was tested against various bacterial strains using the broth microdilution method. The results showed effective inhibition against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Anticancer Activity : A recent study focused on the anticancer properties of substituted pyrazoles, revealing that specific modifications could enhance cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and modulation of cell signaling pathways .

Data Tables

Biological ActivityCompound TestedResultsReference
Anti-inflammatoryThis compoundInhibition of TNF-α (up to 85%)
AntimicrobialRelated pyrazole derivativeEffective against E. coli
AnticancerSubstituted pyrazolesReduced viability in cancer cells

Q & A

Q. What are the established synthetic routes for 5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For example, intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride can be generated via cyclization, formylation, and acylation steps . Optimization may involve adjusting solvent systems (e.g., ethanol/glacial acetic acid mixtures), temperature (reflux at ~80°C), and stoichiometric ratios of phenylhydrazine to diketones. Catalytic agents like copper sulfate or ascorbic acid can enhance regioselectivity in heterocyclic ring formation .

Q. What analytical techniques are recommended for structural characterization of pyrazole derivatives?

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., methoxyphenyl and pyrazole rings) and hydrogen-bonding networks critical for stability .
  • NMR spectroscopy : Distinguishes substituent effects, such as methylthio (-SCH₃) vs. trifluoromethyl (-CF₃) groups, via chemical shifts in ¹H (δ 2.5–3.0 ppm for SCH₃) and ¹³C spectra .
  • Mass spectrometry : Confirms molecular weight (e.g., 352.74 g/mol for analogs) and fragmentation patterns using high-resolution ESI-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio vs. trifluoromethyl groups) influence biological activity in pyrazole derivatives?

Substituents at the 3- and 5-positions of the pyrazole ring modulate electronic and steric properties, affecting target binding. For example:

  • Methylthio (-SCH₃) : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
  • 4-Phenoxyphenyl : Provides π-π stacking potential with aromatic residues in protein targets .
    Comparative SAR studies require synthesizing analogs and testing against standardized biological assays (e.g., MIC for antibacterial activity) .

Q. How can researchers resolve contradictions in isomer ratios during pyrazole synthesis?

Isomer formation (e.g., 1H vs. 2H pyrazole tautomers) depends on substituent electronic effects. For example, methylation of 5-amino-3-methylthio-1H-pyrazole produces varying ratios of N1- vs. N2-methyl isomers. Resolution strategies include:

  • Chromatographic separation : Use silica gel columns with ethyl acetate/hexane gradients .
  • Crystallographic analysis : Identify dominant isomers via single-crystal X-ray diffraction .
  • Computational modeling : Predict thermodynamic stability of isomers using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What methodologies are effective for molecular docking studies of pyrazole derivatives?

  • Target selection : Prioritize enzymes with known pyrazole interactions (e.g., COX-2, carbonic anhydrase IX) .
  • Ligand preparation : Optimize protonation states and tautomeric forms using tools like OpenBabel.
  • Docking software : AutoDock Vina or Glide (Schrödinger) with flexible side-chain settings for binding pockets.
  • Validation : Compare docking poses with crystallographic data (e.g., PDB ID 3LN1 for COX-2) .

Q. How can computational models complement experimental data in pyrazole research?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to identify persistent hydrogen bonds .
  • QSAR models : Correlate substituent descriptors (e.g., LogP, polar surface area) with bioactivity data to guide analog design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(methylthio)-3-(4-phenoxyphenyl)-1H-pyrazole

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